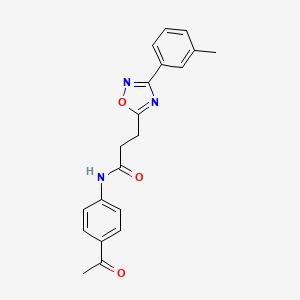
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. T-5224 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, a transcription factor that plays a key role in inflammation and immune response.
Wirkmechanismus
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and induces the expression of various genes involved in inflammation, immune response, cell survival, and proliferation. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to exert anti-inflammatory, anti-cancer, and antiviral effects in various preclinical models. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and tissue damage. In animal models of cancer, this compound has been shown to inhibit the growth of tumors and to enhance the efficacy of chemotherapy drugs. In cell culture models of viral infections, this compound has been shown to inhibit the replication of viruses and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potent inhibitory activity against NF-κB activation. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, appropriate controls and dose-response studies should be performed to ensure the validity and safety of the experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and antiviral effects of this compound. Second, the potential therapeutic applications of this compound in human diseases need to be further explored in clinical trials. Third, the development of more potent and selective inhibitors of NF-κB activation, based on the structure of this compound, may lead to the discovery of novel drugs for the treatment of various diseases. Finally, the combination of this compound with other drugs, such as immunomodulators and chemotherapeutic agents, may enhance the therapeutic efficacy and reduce the side effects of these drugs.
Synthesemethoden
The synthesis method of 7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 3,4,5-trimethoxybenzohydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to produce the oxadiazole ring. The final product is obtained by deprotecting the trimethoxy group with hydrochloric acid. This method has been optimized to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and infectious diseases. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to inhibit the replication of viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
7-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-12-8-14(20(25)22-15(12)7-11)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISXXKINCGMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


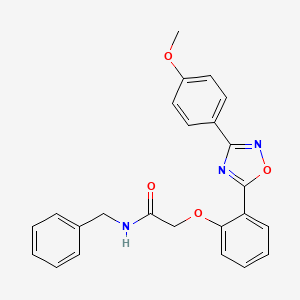
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
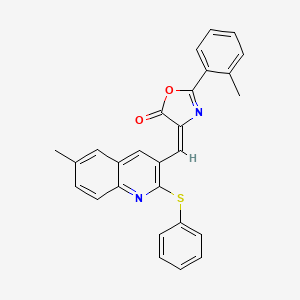
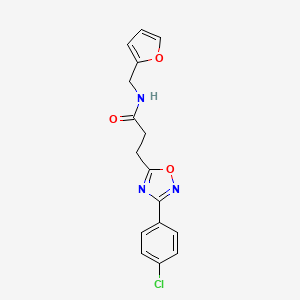
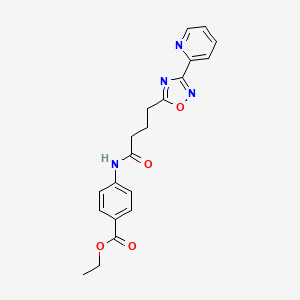
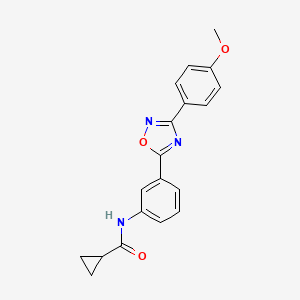


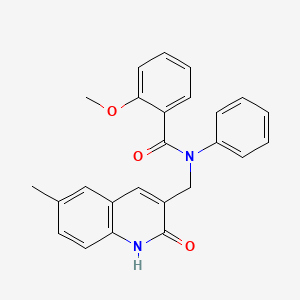
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)
